molecular formula C15H17N3O4 B3820293 1-(4-nitrophenyl)-3-(1-piperidinyl)-2,5-pyrrolidinedione

1-(4-nitrophenyl)-3-(1-piperidinyl)-2,5-pyrrolidinedione

Cat. No. B3820293
M. Wt: 303.31 g/mol
InChI Key: BIONVTNEDKVIAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-nitrophenyl)-3-(1-piperidinyl)-2,5-pyrrolidinedione, also known as NPPD, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is a member of the pyrrolidinedione family, which is known for its diverse range of biological activities.

Mechanism of Action

The mechanism of action of 1-(4-nitrophenyl)-3-(1-piperidinyl)-2,5-pyrrolidinedione is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins in bacterial and fungal cells. This inhibition leads to the disruption of cellular processes and ultimately results in cell death.
Biochemical and Physiological Effects:
Studies have shown that this compound has a low toxicity profile and does not exhibit significant cytotoxicity towards mammalian cells. However, it has been shown to induce apoptosis in cancer cells, suggesting its potential use in cancer therapy.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-(4-nitrophenyl)-3-(1-piperidinyl)-2,5-pyrrolidinedione is its broad spectrum of activity against various microorganisms, making it a versatile tool for scientific research. However, its low solubility in water can limit its use in certain experiments, and its potential toxicity towards aquatic organisms should also be taken into consideration.

Future Directions

There are several future directions for research on 1-(4-nitrophenyl)-3-(1-piperidinyl)-2,5-pyrrolidinedione, including the development of more efficient synthesis methods and the investigation of its potential use as a therapeutic agent for various diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various scientific fields.
In conclusion, this compound is a promising compound that has gained significant attention in scientific research due to its unique properties and potential applications. Its antibacterial, antifungal, and antiviral properties, as well as its low toxicity profile, make it a versatile tool for scientific research. However, further studies are needed to fully understand its mechanism of action and potential applications.

Scientific Research Applications

1-(4-nitrophenyl)-3-(1-piperidinyl)-2,5-pyrrolidinedione has been extensively researched for its potential applications in various scientific fields. It has been shown to exhibit antibacterial, antifungal, and antiviral properties, making it a promising candidate for the development of new antimicrobial agents. Additionally, this compound has been investigated for its potential use as a fluorescent probe for the detection of metal ions, such as zinc and copper.

properties

IUPAC Name

1-(4-nitrophenyl)-3-piperidin-1-ylpyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O4/c19-14-10-13(16-8-2-1-3-9-16)15(20)17(14)11-4-6-12(7-5-11)18(21)22/h4-7,13H,1-3,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIONVTNEDKVIAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2CC(=O)N(C2=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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